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Compound of Interest

Compound Name: 3,5-Difluorobiphenyl!

Cat. No.: B3355309

This guide provides a comprehensive overview of the spectroscopic data for 3,5-
difluorobiphenyl, a key intermediate in the synthesis of various organic compounds, including
pharmaceuticals and liquid crystals. The document is intended for researchers, scientists, and
professionals in drug development, offering a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3,5-difluorobiphenyl.

Table 1: *H NMR Spectral Data of 3,5-Difluorobiphenyl

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

7.61-7.55 m H-2', H-6'

7.49 -7.42 m H-3', H-4', H-5'

7.28 tt J=9.1,23 H-4

7.18 ddd J=8.2,23,1.0 H-2, H-6

Solvent: CDCls, Reference: TMS at 0.00 ppm

Table 2: 13C NMR Spectral Data of 3,5-Difluorobiphenyl
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Chemical Shift (8) ppm Assighment
163.5 (dd, J = 247.5, 12.5 Hz) C-3,C-5
143.8 (t, J = 9.4 Hz) c-1

139.1 C-I

129.2 C-3, C-5
128.9 c-4

127.2 Cc-2', C-6'
112.4 (dd, J =21.1, 6.2 Hz) C-14

109.8 (t, J = 25.9 Hz) C-2,C-6

Solvent: CDClIs, *H Decoupled

Table 3: 1°F NMR Spectral Data of 3,5-Difluorobiphenyl

Chemical Shift (6) ppm

-110.1

Solvent: CDCIs, Reference: CFCls at 0.00 ppm

Table 4: Infrared (IR) Absorption Data of 3,5-Difluorobiphenyl

Wavenumber (cm—?) Intensity Assignment

3070 Weak Aromatic C-H Stretch
1625, 1590, 1450 Medium-Strong Aromatic C=C Bending
1310 Strong C-F Stretch

860 Strong C-H Out-of-plane Bending

Table 5: Mass Spectrometry (MS) Fragmentation Data of 3,5-Difluorobiphenyl
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miz Relative Intensity (%) Assighment

190 100 [M]* (Molecular lon)

171 15 M - F]*

152 10 [M - 2F]* or [M - HF - F]*
95 20 [CeHaF]*

75 12 [CeH3]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 3,5-difluorobiphenyl (typically 5-10 mg for *H NMR and
20-50 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform
(CDCIs). A small amount of tetramethylsilane (TMS) may be added as an internal standard
for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

e Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a field
strength of 300 MHz or higher for protons.

e 1H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans
to achieve a good signal-to-noise ratio. The spectral width is set to cover the aromatic region
(typically 0-10 ppm).

e 13C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling to
simplify the spectrum to single lines for each unique carbon atom. A larger number of scans
is generally required due to the lower natural abundance of the 13C isotope.

e 19F NMR Acquisition: The fluorine NMR spectrum is recorded with proton decoupling. The
chemical shifts are referenced to an external standard, typically trichlorofluoromethane
(CFCIs).
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2.2 Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of liquid 3,5-difluorobiphenyl is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a
solution of the compound in a volatile solvent like chloroform can be deposited on a salt
plate, and the solvent allowed to evaporate. For solid samples, a KBr pellet can be prepared
by grinding a small amount of the sample with dry KBr powder and pressing the mixture into
a translucent disk.

e Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the
spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded first and automatically subtracted from the sample spectrum.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1.
2.3 Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of 3,5-difluorobiphenyl in a volatile organic solvent
(e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas
chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is
vaporized and separated before entering the mass spectrometer.

« lonization: Electron Impact (El) is a common ionization technique for this type of molecule. In
El, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation of the molecule.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like 3,5-difluorobiphenyl.
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General Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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